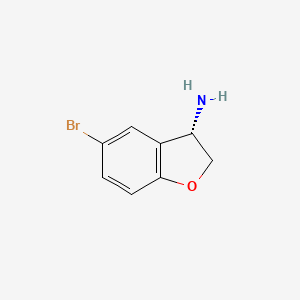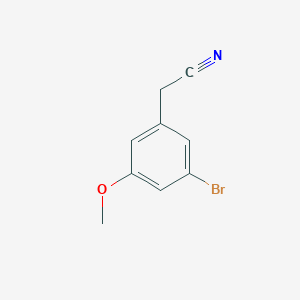
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
Vue d'ensemble
Description
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is a chiral compound that features a cyclopropyl group attached to a pyrrolidine ring, with a tert-butyl carbamate protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the N-heterocyclization of primary amines with diols, catalyzed by complexes such as Cp*Ir.
Protection with Tert-butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the cyclopropyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using strong nucleophiles like alkoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature to elevated temperatures.
Substitution: Alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced cyclopropyl derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidine groups can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The carbamate group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate: The enantiomer of the compound, which may have different biological activities due to its chiral nature.
Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate: The racemic mixture, which contains both enantiomers.
Cyclopropylpyrrolidine derivatives: Compounds with similar structural features but different substituents on the pyrrolidine or cyclopropyl rings.
Uniqueness
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This chiral specificity can lead to differences in pharmacological activity, making it a valuable compound for the development of enantioselective drugs.
Propriétés
IUPAC Name |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)




![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)


![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)



